Cas no 885269-43-2 (7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline])

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] is a brominated spirocyclic compound featuring a fused cyclopentane-isoquinoline structure. This scaffold is of significant interest in medicinal chemistry due to its rigid, three-dimensional framework, which enhances binding selectivity in drug discovery applications. The bromine substituent at the 7'-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse derivatives. Its spirocyclic architecture contributes to improved metabolic stability and conformational restriction, making it a valuable intermediate for the development of bioactive molecules. The compound's well-defined stereochemistry and synthetic accessibility further support its utility in pharmaceutical research and complex molecule synthesis.
7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] structure
885269-43-2 structure
Product Name:7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
CAS No:885269-43-2
MF:C13H16BrN
MW:266.176842689514
MDL:MFCD08234542
CID:993127
PubChem ID:71304014
Update Time:2025-10-29

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] Chemical and Physical Properties

Names and Identifiers

    • 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
    • 7‘-BROMO-2‘,3‘-DIHYDRO-1‘H-SPIRO[CYCLOPENTANE-1,4‘-ISOQUINOLINE]
    • 7-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
    • DTXSID80745164
    • 885269-43-2
    • AKOS016844978
    • J-519010
    • MDL: MFCD08234542
    • Inchi: 1S/C13H16BrN/c14-11-3-4-12-10(7-11)8-15-9-13(12)5-1-2-6-13/h3-4,7,15H,1-2,5-6,8-9H2
    • InChI Key: UZRYCUDBNMOKMT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)CNCC12CCCC1

Computed Properties

  • Exact Mass: 265.04700
  • Monoisotopic Mass: 265.04661g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03000
  • LogP: 3.69290

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] Pricemore >>

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7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:885269-43-2)7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
Order Number:A1092977
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:08
Price ($):1014.0
Email:sales@amadischem.com

Additional information on 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]

Professional Introduction to 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] (CAS No. 885269-43-2)

7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline], identified by the CAS number 885269-43-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This spirocyclic molecule combines a cyclopentane ring with an isoquinoline scaffold, featuring a brominated substituent at the 7' position. The unique structural motif presents a promising framework for the development of novel bioactive molecules, particularly in the context of targeting neurological and inflammatory disorders.

The compound's stereochemistry and electronic properties are influenced by the spiro linkage between the cyclopentane and isoquinoline moieties. This structural feature can modulate interactions with biological targets, making it an attractive candidate for rational drug design. Recent advances in computational chemistry have enabled more precise predictions of its pharmacokinetic properties, including solubility, metabolic stability, and binding affinity to protein targets.

In the realm of medicinal chemistry, 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] has been explored as a precursor for derivative synthesis. The presence of the bromine atom facilitates further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed to introduce diverse substituents into complex molecular architectures. These modifications have been instrumental in generating libraries of analogs for high-throughput screening (HTS) campaigns.

One of the most compelling aspects of this compound is its potential application in addressing neurodegenerative diseases. Isoquinoline derivatives have demonstrated neuroprotective and anti-inflammatory properties in preclinical studies. The spirocyclic core enhances binding specificity to certain enzyme targets, such as monoamine oxidases (MAOs) and cyclooxygenases (COXs), which are implicated in conditions like Parkinson's disease and rheumatoid arthritis. Preliminary pharmacological assays have indicated that 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] exhibits moderate inhibition of MAO-B, suggesting its utility as a lead compound for further optimization.

The synthesis of 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] involves multi-step organic transformations, including cyclization reactions and halogenation processes. Advances in green chemistry principles have led to the development of more sustainable synthetic routes, reducing waste generation and improving yields. For instance, catalytic methods employing palladium or nickel complexes have been optimized for constructing the spirocyclic core with minimal byproducts.

From a computational biology perspective, molecular docking studies have been conducted to elucidate the binding mode of 7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] with potential therapeutic targets. These studies highlight its ability to interact with aromatic pockets in proteins, which is consistent with its isoquinoline moiety. Additionally, quantum mechanical calculations have provided insights into its electronic structure, aiding in the design of analogs with enhanced binding affinity.

The compound's physicochemical properties have also been thoroughly characterized. Spectroscopic techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry have confirmed its molecular structure and purity. X-ray crystallography has been employed to determine its solid-state conformation, revealing key intermolecular interactions that contribute to its stability and solubility profile.

In conclusion,7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] (CAS No. 885269-43-2) represents a structurally intriguing molecule with significant potential in drug discovery. Its unique spirocyclic framework and functionalizable bromine substituent make it a versatile scaffold for generating novel therapeutic agents. Ongoing research aims to further optimize its pharmacological properties through structural modifications and preclinical evaluation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885269-43-2)7'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]
A1092977
Purity:99%
Quantity:1g
Price ($):1014.0
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